molecular formula C14H16Cl2N4O B4689328 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea

Cat. No. B4689328
M. Wt: 327.2 g/mol
InChI Key: PNRQZTKIXDNYCJ-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDU is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the reduction of oxidative stress and inflammation, and the improvement of plant growth and stress tolerance. This compound has also been shown to inhibit the growth of cancer cells and protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea research, including the development of this compound derivatives with improved solubility and potency, the investigation of this compound's potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of this compound's potential applications in agriculture and biotechnology.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has potential applications in cancer research, neurodegenerative disease research, and plant science. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action. There are several future directions for this compound research, including the development of this compound derivatives with improved solubility and potency, the investigation of this compound's potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of this compound's potential applications in agriculture and biotechnology.

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea has potential applications in various fields of scientific research, including cancer research, neurodegenerative disease research, and plant science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In plant science, this compound has been shown to increase the yield and quality of crops by improving plant growth and stress tolerance.

properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O/c1-9-13(16)10(2)20(19-9)7-6-17-14(21)18-12-5-3-4-11(15)8-12/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQZTKIXDNYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea

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